(R)-3-Aminopiperidine
Overview
Description
(R)-3-Aminopiperidine, also known as (R)-3-amino-1-piperidinecarboxylic acid, is an important organic compound with a broad range of applications in the fields of chemistry, pharmacology, materials science, and biotechnology. It is a chiral compound, meaning it has two enantiomers, this compound and (S)-3-aminopiperidine, which differ in the arrangement of their atoms. This compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of peptides, proteins, and other biomolecules. Additionally, it is used as a building block in the preparation of functionalized materials, such as metal-organic frameworks (MOFs) and nanomaterials.
Scientific Research Applications
Synthesis and Resolution
(R)-3-Aminopiperidine ((R)-APD) is primarily recognized for its pivotal role as a key intermediate in the synthesis of various pharmaceutical compounds. It has been effectively resolved from its racemic form using specific resolving agents like optically active cyclic phosphoric acids, showcasing an efficient approach for obtaining this compound with high yield and enantiomeric excess. This process is particularly important for the synthesis of antidiabetic drugs such as alogliptin, trelagliptin, and linagliptin (Sun et al., 2021). Additionally, the synthesis of this compound dihydrochloride from Ethyl nipecotate through various chemical processes, including chiral separation and aminolysis, highlights its versatile application in pharmaceutical chemistry (Jiang Jie-yin, 2015).
Crystallography and Noncentrosymmetry
This compound has been utilized in the synthesis of compounds that exhibit unique crystallographic properties. For instance, the use of enantiomerically pure sources of either this compound or (S)-3-aminopiperidine in syntheses leads to crystallographic noncentrosymmetry, a property significant in the development of materials with specific optical activities (Smith et al., 2012).
Asymmetric Hydrogenation
The compound also finds application in asymmetric hydrogenation processes. Notably, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides leverages this compound derivatives to obtain enantioenriched compounds. This process underscores the compound's significance in creating structurally specific and biologically active natural products and pharmaceuticals (Royal et al., 2016).
Ring Expansion and Biological Activity
Methods for synthesizing optically active 3-aminopiperidines, like ring expansion of prolinols, highlight the compound's versatility and potential for generating a wide range of biological activity, depending on nitrogen substituents. This adaptability is crucial in exploring the bioactivity of various structural analogs (Cochi et al., 2012).
Pharmacology and Drug Metabolism
In the realm of pharmacology, this compound derivatives play a significant role. For example, 4-Aminopiperidines, a therapeutic class extensively metabolized by cytochrome P450s, have been studied to understand the molecular interactions critical for their metabolism. This research offers insights into optimizing drug design and metabolism, highlighting the compound's relevance in medicinal chemistry (Sun & Scott, 2011).
properties
IUPAC Name |
(3R)-piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGKEHLRUVPAN-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349860 | |
Record name | (R)-3-AMINOPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127294-73-9 | |
Record name | (R)-3-AMINOPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-piperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (R)-3-Aminopiperidine a valuable building block in drug design, especially for DPP-4 inhibitors?
A1: this compound often features in DPP-4 inhibitors due to its structural similarity to the natural substrate of DPP-4. This similarity allows these drugs to bind potently and selectively to the enzyme's active site. This interaction inhibits DPP-4's activity, preventing the breakdown of incretin hormones like GLP-1, ultimately leading to improved glycemic control. Several marketed drugs, including alogliptin, linagliptin, and trelagliptin, incorporate this compound in their structures, demonstrating its successful application in this field [, , , , ].
Q2: Can you explain the process of resolving this compound from its racemic mixture?
A2: Resolution of this compound from its racemic mixture, which contains both (R) and (S) enantiomers, can be achieved through diastereomeric salt formation. This involves reacting the racemic mixture with an enantiomerically pure resolving agent, such as (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide ((R)-CPA) []. This reaction results in the formation of two diastereomeric salts with different physical properties, allowing for separation using techniques like crystallization. Once separated, the desired this compound can be isolated.
Q3: Have there been any studies investigating how structural modifications to this compound derivatives affect their activity against MATE1?
A3: Yes, research has explored the structure-activity relationships of platinum-acridine anticancer agents containing various linker moieties, including this compound. These studies have shown that the rigidity of the linker plays a role in the compound's interaction with MATE1 (multidrug and toxin extrusion protein 1) []. Specifically, a more rigid linker, similar to that found in derivative 2 of the study, showed a strong correlation between potency and MATE1 expression in cancer cells.
Q4: What synthetic approaches have been used to prepare this compound or its derivatives?
A4: Several methods have been reported for synthesizing this compound or its derivatives:
- Chiral resolution: Starting from racemic 3-Aminopiperidine, chiral resolution using resolving agents like (R)-CPA can be employed to isolate this compound [].
- Multi-step synthesis: this compound dihydrochloride can be synthesized from Ethyl nipecotate through a series of reactions, including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection [].
- Catalytic hydrogenolysis: Starting with a suitably protected precursor (Compound III in the reference), catalytic hydrogenolysis using a palladium catalyst and ammonium formate as a reducing agent can yield this compound [].
Q5: Are there alternative synthetic routes for preparing Linagliptin that involve this compound?
A5: Research has explored more efficient Linagliptin synthesis routes. One approach utilizes a Mitsunobu reaction to create a key intermediate, which then undergoes a substitution reaction with this compound to form another intermediate []. This intermediate is further reacted to yield Linagliptin. This method offers advantages like milder reaction conditions, high selectivity, and improved product quality.
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